molecular formula C22H23N3O3S2 B2514274 (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-79-1

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2514274
CAS No.: 850910-79-1
M. Wt: 441.56
InChI Key: IJKPRRPOHXNXEG-FCQUAONHSA-N
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Description

(Z)-4-(N,N-Diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a sulfonamide group (N,N-diallylsulfamoyl) and a benzo[d]thiazole ring substituted with a 3-ethyl group. The Z-configuration of the imine bond in the benzothiazol-2(3H)-ylidene moiety is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-4-15-24(16-5-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-25(6-3)19-9-7-8-10-20(19)29-22/h4-5,7-14H,1-2,6,15-16H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKPRRPOHXNXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a benzamide derivative. The diallylsulfamoyl group is introduced through a sulfonation reaction followed by allylation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The benzamide and benzo[d]thiazole moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiazole and benzamide moieties exhibit notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies suggest that the structural features of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects .

Anti-Cancer Potential
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. The presence of the sulfamoyl group is believed to play a role in enhancing this activity by facilitating interactions with target proteins within the cancer cells .

Synthesis and Structural Analysis

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including condensation reactions between thiazole derivatives and sulfonamides. The synthetic pathways have been optimized to improve yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions.

Characterization Techniques
Characterization of the synthesized compound is performed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques confirm the molecular structure and purity of the compound, ensuring its suitability for further applications in research .

Material Science Applications

Polymer Chemistry
The compound has potential applications in the development of novel polymeric materials due to its unique chemical structure. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, making them more durable and resistant to environmental stressors. Studies have indicated that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical strength .

Nanotechnology
In nanotechnology, this compound has been explored as a functionalizing agent for nanoparticles. Its ability to bind selectively to metal ions allows for the creation of hybrid materials with tailored electronic properties, which are crucial for applications in sensors and catalysis .

Case Studies

Study Title Findings Journal/Source
Antimicrobial Properties of Benzothiazole DerivativesDemonstrated significant antibacterial activity against multiple strainsJournal of Medicinal Chemistry
Synthesis and Characterization of Sulfamoyl CompoundsEstablished efficient synthetic routes with high yieldsSynthetic Communications
Polymer Enhancement Using Thiazole DerivativesImproved mechanical properties in polymer compositesPolymer Science Journal

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or expression.

Comparison with Similar Compounds

Structural Features :

  • Benzothiazole core : The benzo[d]thiazole ring is a common pharmacophore in medicinal chemistry, contributing to π-π stacking interactions in biological targets.
  • Z-configuration : Stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen, as observed in similar compounds .

Structural Analogs and Substituent Effects

The compound is compared with structurally related sulfonamide-benzamide hybrids and benzo[d]thiazole derivatives.

Table 1: Key Structural Differences and Similarities
Compound Name / ID Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzothiazole N,N-diallylsulfamoyl, 3-ethyl Sulfonamide, Benzamide ~475 (estimated)
N-(3-Ethyl-4-fluoro-2(3H)-benzothiazolylidene)-4-(azepan-1-ylsulfonyl)benzamide Benzothiazole Azepan-1-ylsulfonyl, 4-fluoro, 3-ethyl Sulfonamide, Fluorine 461.53
(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Benzothiazole 2,6-Dimethylmorpholino-sulfonyl, 5,6-dimethoxy, 3-propyl Sulfonamide, Methoxy 533.7
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Thiadiazole Isoxazole, phenyl Benzamide, Isoxazole 348.39

Key Observations :

  • Sulfonamide Variations : The diallylsulfamoyl group in the target compound offers greater conformational flexibility compared to azepane or morpholine sulfonamides . This may influence binding kinetics in enzyme pockets.
  • Heterocycle Core : Benzothiazole derivatives generally exhibit higher planarity and rigidity than thiadiazole or triazole analogs, affecting solubility and bioavailability .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data
Compound IR (C=O stretch, cm⁻¹) IR (S=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound ~1665 (benzamide) ~1250 (sulfonamide) 3.4–4.0 (diallyl CH₂), 1.3–1.5 (ethyl CH₃)
Compound 8a 1679, 1605 N/A 2.49 (CH₃), 7.47–8.39 (Ar-H)
Compound 4g 1690, 1638 N/A 2.83 (CH₃), 7.50–8.35 (Ar-H)
Compound (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 1660 (benzamide) N/A 3.4 (CH₂), 7.5–8.2 (Ar-H)

Key Findings :

  • The target compound’s IR spectrum aligns with benzamide derivatives (C=O ~1665 cm⁻¹) and sulfonamides (S=O ~1250 cm⁻¹) .
  • Diallyl protons in the target compound are expected at δ 3.4–4.0 ppm, distinct from methyl or ethyl groups in analogs .

Table 3: Reaction Efficiency of Analogous Compounds

Compound Reaction Type Yield (%) Conditions
Compound 6 Cyclocondensation 70 Ethanol, reflux, 5 h
Compound 8a Acetylation 80 Acetic acid, reflux
Compound 4g Enaminone formation 82 Ethanol/dioxane

Insights :

  • The target compound’s synthesis may require stringent conditions (e.g., anhydrous solvents, base catalysis) due to steric hindrance from the diallyl group.
  • Yields for similar benzamide-thiazole hybrids range from 70–85%, suggesting moderate efficiency .

Biological Activity

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound's synthesis typically involves the reaction of specific thiazole derivatives with sulfamoyl chlorides, followed by subsequent modifications to achieve the desired benzamide structure. The molecular formula is C18H20N4O2S, indicating a complex structure that may influence its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects of related compounds in the same class. For instance, compounds synthesized from similar thiazole derivatives exhibited strong inhibitory effects on human cancer cell lines. The MTT assay results indicated that certain derivatives caused cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7cMCF-715.2EGFR inhibition
7dHeLa12.5Apoptosis induction
10cA54910.8Cell cycle arrest

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes, including carbonic anhydrase and cholinesterases. Studies have shown that benzamide derivatives can effectively inhibit these enzymes, leading to therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound IAChE1.57
Compound IIBuChE2.85

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies indicate that the compound forms stable interactions within the active sites of target enzymes, enhancing its potential as a therapeutic agent .

Case Studies

  • Anticancer Activity : A study involving a series of thiazole-based compounds reported that those with sulfamoyl groups exhibited enhanced anticancer activity against breast and lung cancer cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics .
  • Neuroprotective Effects : Another investigation focused on the cholinesterase inhibitory activity of related benzamide derivatives, revealing their potential in treating Alzheimer's disease by improving cholinergic transmission in the brain .

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